N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide
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Overview
Description
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide can undergo several types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl chloride intermediate stage.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is investigated for its therapeutic potential in treating various diseases, particularly those involving microbial infections and cancer.
Industry: The compound’s unique chemical properties make it useful in developing new materials and agricultural chemicals.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
- N-(4-nitrophenyl)acetohydrazonoyl bromide
- 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
Uniqueness
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole ring and cyano group contribute to its reactivity and potential for diverse applications, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5OS2/c1-10-7-11(2)21-17(14(10)8-20)26-9-15(25)22-18-23-16(27-24-18)12-3-5-13(19)6-4-12/h3-7H,9H2,1-2H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYLLHWNWDBMGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=NSC(=N2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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